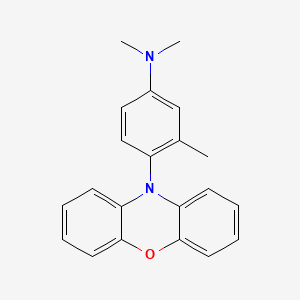
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylpropoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The hydroxy and methylpropoxy groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling are commonly employed in the synthesis of complex organic molecules, including this compound .
化学反応の分析
Types of Reactions
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methylpropoxy group.
3-Bromo-2-methylbenzoic acid: Lacks the hydroxy and methylpropoxy groups, making it less complex.
5-Bromo-2-hydroxybenzoic acid: Similar but with different positioning of the hydroxy group
Uniqueness
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is unique due to the presence of both the hydroxy and methylpropoxy groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-11(2,15)6-16-9-4-7(10(13)14)3-8(12)5-9/h3-5,15H,6H2,1-2H3,(H,13,14) |
InChIキー |
WSFXZXJMNGTRKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=CC(=CC(=C1)C(=O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


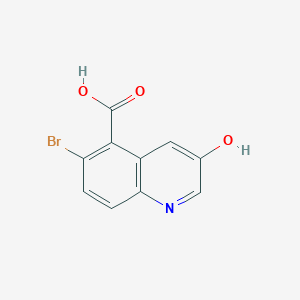
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
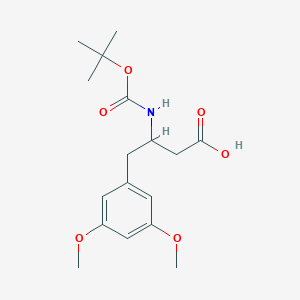
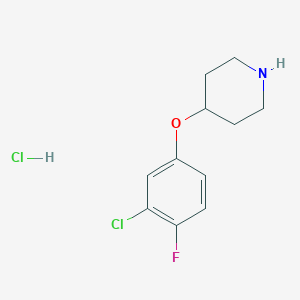
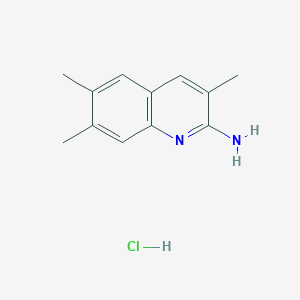
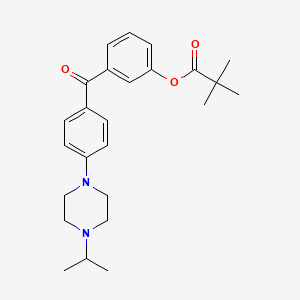

![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
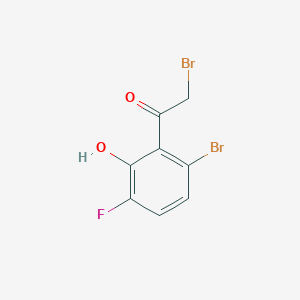
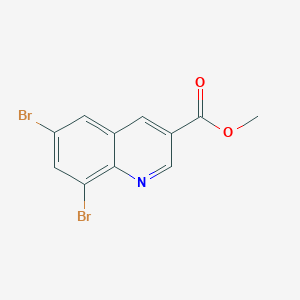
![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
